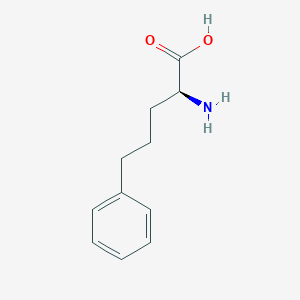

(S)-2-amino-5-phenylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZTHUXZWQXOK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375931 | |

| Record name | (S)-2-amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62777-25-7 | |

| Record name | (S)-2-amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-Amino-5-phenyl-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of (S)-2-amino-5-phenylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of (S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical development and peptide synthesis. This document outlines the key spectroscopic data, experimental protocols, and relevant biological context to facilitate a comprehensive understanding of this molecule.

Molecular Identity and Physicochemical Properties

This compound, also known as 5-phenyl-L-norvaline, is a chiral amino acid. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (2S)-2-amino-5-phenylpentanoic acid |

| CAS Number | 62777-25-7 |

| Appearance | White to off-white powder or crystals |

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.42-7.25 | multiplet | 5H | - | Aromatic protons (C₆H₅) |

| 3.71 | triplet | 1H | 6.0 | α-proton (CH-NH₂) |

| 2.69 | triplet | 2H | 6.4 | Methylene protons (CH₂-Ph) |

| 1.85 | multiplet | 2H | - | Methylene protons (CH₂-CH₂-Ph) |

| 1.70 | multiplet | 2H | - | Methylene protons (CH-CH₂) |

Note: Spectrum acquired in CD₃OD at 400 MHz.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~175 | Carbonyl carbon (C=O) |

| ~142 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~55 | α-carbon (CH-NH₂) |

| ~36 | Methylene carbon (CH₂-Ph) |

| ~32 | Methylene carbon (CH₂-CH₂-Ph) |

| ~28 | Methylene carbon (CH-CH₂) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected protonated molecule is observed.

| Parameter | Value |

| Calculated [M+H]⁺ | 194.12 |

| Measured [M+H]⁺ | 194.4 |

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available in the reviewed literature. However, the expected characteristic absorption bands would include:

-

~3000-3100 cm⁻¹: Aromatic and Aliphatic C-H stretching

-

~2500-3000 cm⁻¹: O-H stretching (from the carboxylic acid)

-

~1700-1725 cm⁻¹: C=O stretching (from the carboxylic acid)

-

~1500-1600 cm⁻¹: N-H bending (from the amine group) and aromatic C=C stretching

-

~1450 and ~1380 cm⁻¹: C-H bending

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocols

Two primary synthetic routes are described in the literature.

This method involves the reduction of a precursor to yield the desired product.

-

Dissolution: Dissolve L-styryl alanine (1 equivalent) in methanol.

-

Inert Atmosphere: Flush the reaction vessel with nitrogen.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture at room temperature for 2 hours.

-

Work-up: Filter the reaction mixture through diatomaceous earth to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain this compound as a white powder.

This method builds the carbon skeleton through an alkylation reaction followed by hydrolysis.

-

Base Formation: Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal.

-

Malonic Ester Addition: Add diethyl acetamidomalonate to the stirred sodium ethoxide solution under a nitrogen atmosphere and reflux for 30 minutes.

-

Alkylation: Add 1-bromo-3-phenylpropane to the reaction mixture and reflux overnight.

-

Work-up: Cool the reaction mixture to room temperature, filter to remove the precipitate, and remove the solvent by distillation under reduced pressure.

-

Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the residue and reflux for 14 hours.

-

Purification: After cooling, wash the aqueous phase with ether. Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide.

-

Isolation: Collect the precipitated product by filtration, dry, and recrystallize from an ethanol-water mixed solvent.

Spectroscopic Analysis Protocols

Standard protocols for the spectroscopic analysis of amino acids should be followed.

-

Sample Preparation: Dissolve 5-10 mg of the amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically used.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Sample Preparation: Prepare a dilute solution of the amino acid in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Detection: Analyze the ions using a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Visualized Workflows and Pathways

Visual representations of the molecular structure, synthesis, and a relevant biological pathway aid in the conceptual understanding of this compound.

An In-depth Technical Guide on the Biological Activity of (S)-2-amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as L-homophenylalanine or 5-phenyl-L-norvaline, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to natural amino acids, combined with a unique phenylpentyl side chain, makes it a valuable building block for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its role as a precursor to Angiotensin-Converting Enzyme (ACE) inhibitors and the inhibitory potential of its derivatives against Nitric Oxide Synthase (NOS). While extensive research has been conducted on its derivatives, quantitative inhibitory data for the parent compound remains limited in the public domain.

Core Biological Activities

The primary biological significance of this compound lies in its utility as a key chiral intermediate in the synthesis of a class of potent therapeutic agents.

Precursor to Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound is a crucial component in the synthesis of several ACE inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is prevented, leading to vasodilation and a reduction in blood pressure. The phenylpentyl side chain of this compound is incorporated into the structure of these inhibitors to interact with the active site of ACE.

Nitric Oxide Synthase (NOS) Inhibition by Derivatives

While direct inhibitory activity of this compound on Nitric Oxide Synthase (NOS) is not well-documented, its structural scaffold has been utilized to develop potent NOS inhibitors. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and the immune response. Overproduction of NO is implicated in various pathological conditions, making NOS a relevant therapeutic target. Derivatives of this compound, particularly those with modifications to the amino and carboxyl groups, have shown significant inhibitory activity against different NOS isoforms (nNOS, eNOS, and iNOS).

Quantitative Data on Biological Activity

Table 1: Inhibitory Activity of this compound Derivatives against Neuronal Nitric Oxide Synthase (nNOS)

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | kinact (min⁻¹) | Reference |

| (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid | nNOS | Inactivation | 0.45 | 0.23 | 0.14 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following sections outline typical experimental protocols for determining ACE and NOS inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

A common method for measuring ACE inhibition is a fluorometric assay using a synthetic substrate.

Workflow for ACE Inhibition Assay:

Caption: Workflow for a typical ACE inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Angiotensin-Converting Enzyme (from rabbit lung) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).

-

Prepare a stock solution of the fluorogenic substrate (e.g., o-aminobenzoyl-Phe-Arg-Lys(Dnp)-Pro-OH) in the assay buffer.

-

Prepare serial dilutions of the test compound, this compound or its derivatives, in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the ACE solution to each well.

-

Add the different concentrations of the test compound to the respective wells.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Detection and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) immediately after adding the substrate (time 0) and then at regular intervals for a set period (e.g., every 5 minutes for 30 minutes) at 37°C.

-

The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Nitric Oxide Synthase (NOS) Inhibition Assay

The activity of NOS is often determined by monitoring the conversion of L-arginine to L-citrulline.

Workflow for NOS Inhibition Assay:

Caption: Workflow for a typical NOS inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (NADPH, FAD, FMN, tetrahydrobiopterin (BH4), and calmodulin), and the NOS enzyme (e.g., purified recombinant nNOS, eNOS, or iNOS).

-

Prepare a solution of the substrate, radiolabeled L-arginine (e.g., [³H]L-arginine).

-

Prepare serial dilutions of the test compound.

-

-

Enzymatic Reaction:

-

In reaction tubes, combine the reaction mixture and the different concentrations of the test compound.

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the reaction by adding [³H]L-arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a slurry of Dowex 50W resin in water), which binds the unreacted [³H]L-arginine.

-

-

Analysis:

-

Separate the resin by centrifugation.

-

The supernatant, containing the [³H]L-citrulline product, is collected.

-

The amount of [³H]L-citrulline is quantified using liquid scintillation counting.

-

The inhibitory activity is calculated as the percentage reduction in [³H]L-citrulline formation compared to a control without the inhibitor.

-

The Ki value, a measure of the inhibitor's binding affinity, can be determined using the Cheng-Prusoff equation if the inhibition is competitive. For time-dependent inhibitors, the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) are determined.

-

Signaling Pathways

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the central role of ACE in the RAAS and the mechanism of action of ACE inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Nitric Oxide Synthase (NOS) Signaling Pathway

The following diagram depicts the general pathway of NO synthesis by NOS and its downstream effects.

Caption: General signaling pathway of Nitric Oxide Synthase (NOS) and its inhibition.

Conclusion

This compound is a valuable chiral building block with significant applications in medicinal chemistry. Its primary established role is as a precursor in the synthesis of potent ACE inhibitors. While the direct biological activity of the parent compound is not extensively documented with quantitative data, its structural framework has proven to be a successful starting point for the development of inhibitors targeting other enzymes, such as nitric oxide synthase. Further research to quantify the direct inhibitory potential of this compound against various enzymatic targets could unveil new therapeutic applications for this versatile molecule. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and its derivatives.

References

An In-Depth Technical Guide to (S)-2-amino-5-phenylpentanoic acid (CAS: 62777-25-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-phenylpentanoic acid, also known as L-5-phenyl-norvaline, is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural resemblance to natural amino acids, combined with a lipophilic phenylpentyl side chain, makes it a valuable building block for the synthesis of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and its primary applications as a synthetic intermediate. While it is frequently utilized in the development of compounds targeting neurological disorders, information regarding its intrinsic biological activity remains limited in publicly accessible literature.

Physicochemical Properties

This compound is commercially available as a white to off-white powder or crystalline solid.[1] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 62777-25-7 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [2][3] |

| IUPAC Name | (2S)-2-amino-5-phenylpentanoic acid | [3] |

| Synonyms | L-2-Amino-5-phenylpentanoic acid, 5-Phenyl-L-norvaline, H-L-Nva(5-Ph)-OH | [3] |

| Physical Form | White to off-white powder or crystals | [1] |

| Purity | Typically ≥97% | [1][4] |

| Storage Temperature | Room temperature or 0-8 °C; should be kept in a dark place under an inert atmosphere. | [1][4] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed experimental protocols for both the racemic and the enantiomerically pure (S)-form.

Synthesis of Racemic 2-amino-5-phenylpentanoic acid

A common method for the synthesis of the racemic mixture involves the alkylation of diethyl acetamidomalonate with 1-bromo-3-phenylpropane, followed by hydrolysis and decarboxylation.[5]

Experimental Protocol:

-

Alkylation: Dissolve diethyl acetamidomalonate (220 g) in 1 L of anhydrous ethanol under a nitrogen atmosphere. Add this solution to a freshly prepared solution of sodium ethoxide (from 24 g of sodium in 500 mL of anhydrous ethanol). Reflux the mixture for 30 minutes. To the refluxing solution, add 1-bromo-3-phenylpropane (200 g) and continue to reflux overnight. After cooling to room temperature, filter the precipitate and remove the solvent from the filtrate by distillation under reduced pressure.[5]

-

Hydrolysis and Decarboxylation: To the residue from the previous step, add 800 mL of concentrated hydrochloric acid and reflux for 14 hours. After cooling, wash the aqueous phase twice with 200 mL of water and remove any residual ether by bubbling nitrogen through the solution.[5]

-

Isolation: Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide. Collect the resulting precipitate by filtration, air dry, and recrystallize from an ethanol-water mixture to yield 2-amino-5-phenylpentanoic acid.[5]

References

An In-depth Technical Guide to 5-phenyl-L-norvaline: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the discovery, history, and specific biological activity of 5-phenyl-L-norvaline is limited. This guide provides a comprehensive overview based on available data for the parent compound, L-norvaline, and related molecules to infer potential properties and guide future research on 5-phenyl-L-norvaline.

Introduction to L-norvaline and its Phenyl Derivative

L-norvaline is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded in the genetic code. It is an isomer of the branched-chain amino acid valine.[1] The structure of L-norvaline features a straight five-carbon chain. The addition of a phenyl group at the 5-position creates 5-phenyl-L-norvaline, a modification expected to significantly influence its physicochemical properties and biological activity. While L-norvaline has been investigated for various therapeutic applications, including as an arginase inhibitor, its phenylated derivative remains largely unexplored in publicly accessible scientific literature.[2]

Synthesis and Manufacturing

General Synthesis of L-norvaline

A common method for the synthesis of L-norvaline starts with n-valeric acid. The process involves several key steps as outlined in a patented method:[3]

-

Acyl Chlorination: n-Valeric acid is reacted with thionyl chloride to form n-valeryl chloride.

-

Bromination: The n-valeryl chloride is then reacted with liquid bromine to produce α-bromo-n-valeryl chloride.

-

Ammonification: The α-bromo-n-valeryl chloride undergoes ammonolysis with liquid ammonia to yield racemic α-aminovaleramide.

-

Resolution: The racemic mixture is resolved to isolate the L-enantiomer, L-aminovaleramide, often using a chiral resolving agent like tartaric acid.

-

Hydrolysis: The final step is the hydrolysis of L-aminovaleramide to produce L-norvaline.

Another described method involves the direct α-bromination of n-valeric acid followed by ammonolysis.[4]

Potential Synthesis of 5-phenyl-L-norvaline

A plausible synthetic route for 5-phenyl-L-norvaline could involve starting with a phenyl-substituted precursor, such as 5-phenylvaleric acid. This starting material could then potentially undergo a similar synthetic sequence of α-bromination and subsequent amination to yield 5-phenyl-L-norvaline, likely as a racemic mixture requiring resolution.

Enzymatic synthesis presents a promising alternative. Recent research has demonstrated the use of engineered L-phenylserine aldolase in a multi-enzyme cascade for the synthesis of L-norvaline from propionaldehyde and glycine.[5] A similar biocatalytic approach could potentially be adapted for the synthesis of 5-phenyl-L-norvaline by utilizing a phenyl-substituted aldehyde as a starting material.

Biological Activity and Mechanism of Action (Inferred from L-norvaline)

The biological activities of 5-phenyl-L-norvaline have not been extensively characterized. However, the known mechanisms of L-norvaline provide a strong basis for hypothesizing its potential biological effects.

Arginase Inhibition

L-norvaline is a well-documented inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[2][6] By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a critical signaling molecule with vasodilatory, anti-inflammatory, and neurotransmitter functions.[2]

Neuroprotection

Studies in animal models of Alzheimer's disease have suggested that L-norvaline may have neuroprotective effects.[7] Treatment with L-norvaline was associated with reduced beta-amyloidosis, decreased microgliosis, and lower levels of tumor necrosis factor (TNF) transcription.[7] A proposed model for these effects involves L-norvaline acting as a substrate for branched-chain amino acid aminotransferase (BCAT), leading to increased glutamate production and subsequent upregulation of vesicular glutamate transporters.[8][9] This may help maintain glutamate homeostasis and protect against excitotoxicity.[9]

Anti-inflammatory and Immunomodulatory Effects

L-norvaline has been shown to possess anti-inflammatory properties, potentially through the inhibition of ribosomal protein S6 kinase beta-1 (S6K1), a downstream target of the mTOR signaling pathway.[10]

Experimental Protocols (Adapted for 5-phenyl-L-norvaline)

The following are generalized protocols adapted from studies on related compounds that can serve as a starting point for investigating the biological effects of 5-phenyl-L-norvaline.

In Vitro Neuroprotection Assay

This protocol is based on a hypothetical study design for 5-Phenylvaleric Acid to assess neuroprotective effects against glutamate-induced excitotoxicity.[11]

-

Cell Culture: Primary cortical neurons are cultured in appropriate media.

-

Treatment Groups:

-

Control Group: Neurons treated with a vehicle (e.g., DMSO).

-

Excitotoxicity Group: Neurons exposed to glutamate (e.g., 50 µM).

-

Treatment Group: Neurons pre-treated with 5-phenyl-L-norvaline at various concentrations (e.g., 10 µM, 50 µM) for a specified time (e.g., 2 hours) prior to glutamate exposure.

-

-

Assessment of Cell Viability: Cell viability is measured using a standard method such as the MTT assay. The absorbance is measured, and neuronal viability is expressed as a percentage of the control group.

In Vitro Cell Proliferation Assay

This protocol is adapted from a method for evaluating the anti-proliferative effects of N-Carbobenzoxy-DL-norvaline on cancer cells.[12]

-

Cell Seeding: Cancer cells (e.g., 4T1 breast cancer cells) are seeded in a 96-well plate.

-

Compound Preparation: A stock solution of 5-phenyl-L-norvaline is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired final concentrations.

-

Treatment: The cells are treated with the various concentrations of 5-phenyl-L-norvaline. A vehicle control and a positive control (e.g., doxorubicin) are included.

-

Assessment of Proliferation: After a set incubation period (e.g., 24-72 hours), cell proliferation is assessed using a method like the MTT or crystal violet assay. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Quantitative Data (for L-norvaline)

Quantitative data for 5-phenyl-L-norvaline is not available in the reviewed literature. The following tables summarize key quantitative data for L-norvaline, which can serve as a benchmark for future studies on its phenylated derivative.

Table 1: In Vitro Cytotoxicity of L-norvaline

| Cell Line | Concentration for Reduced Viability | Reference |

|---|

| SH-SY5Y neuroblastoma | >125 µM |[9] |

Table 2: In Vivo Dosing of L-norvaline

| Animal Model | Treatment | Duration | Reference |

|---|

| 3xTg-AD Mice | 250 mg/L in drinking water | 2.5 months |[7] |

Potential Signaling Pathways for Investigation

Based on the known activities of L-norvaline, several signaling pathways are of interest for investigation with 5-phenyl-L-norvaline.

-

Arginine Metabolism and Nitric Oxide Synthesis: To determine if 5-phenyl-L-norvaline retains the arginase inhibitory activity of its parent compound.

-

mTOR Signaling Pathway: To investigate potential anti-inflammatory and immunomodulatory effects.[10]

-

ERK/MAPK Pathway: This pathway was identified as being activated by L-norvaline treatment in a mouse model of Alzheimer's disease.[13]

-

Neurotrophic Factor Signaling: L-norvaline treatment has been shown to affect pathways related to nerve growth factor (NGF) and glial cell-derived neurotrophic factor (GDNF).[8]

Conclusion and Future Directions

While direct experimental data on 5-phenyl-L-norvaline is scarce, the extensive research on L-norvaline provides a solid foundation for guiding future investigations. The addition of a phenyl group is likely to significantly alter the compound's lipophilicity, which may affect its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for 5-phenyl-L-norvaline.

-

Characterizing its in vitro activity, particularly its potential as an arginase inhibitor compared to L-norvaline.

-

Evaluating its neuroprotective, anti-inflammatory, and anti-proliferative effects in relevant cell-based and in vivo models.

-

Elucidating the specific signaling pathways modulated by 5-phenyl-L-norvaline.

This systematic approach will be crucial in determining the therapeutic potential of this novel amino acid derivative.

References

- 1. Norvaline - Wikipedia [en.wikipedia.org]

- 2. lifetein.com [lifetein.com]

- 3. CN1962613A - Method for synthesis of L-norvaline - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Engineered L-phenylserine aldolase enhances L-norvaline synthesis within an enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (S)-2-amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of (S)-2-amino-5-phenylpentanoic acid, a significant amino acid derivative in pharmaceutical research and peptide synthesis.

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 193.24 g/mol | [2][3][4][5][6] |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | ≥ 97% | |

| CAS Number | 62777-25-7 | [1][3][4] |

| IUPAC Name | (2S)-2-amino-5-phenylpentanoic acid | [3] |

| Storage Temperature | Room Temperature or 0 - 8 °C | [1] |

Applications in Research and Development

This compound is a versatile molecule with a range of applications in scientific research and pharmaceutical development. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.[1]

Key application areas include:

-

Pharmaceutical Development: It serves as a foundational component in the synthesis of various pharmaceuticals.[1] Due to its structural similarity to naturally occurring amino acids, it is particularly useful in designing compounds that target neurological disorders.[1]

-

Peptide Synthesis: The compound is a crucial derivative for creating peptides and proteins.[1] Its Fmoc-protected form, Fmoc-L-2-amino-5-phenylpentanoic acid, is instrumental in solid-phase peptide synthesis, enhancing the stability and solubility of the resulting peptides.[7]

-

Biochemical Research: This amino acid is utilized in studies investigating protein synthesis, enzyme activity, and metabolic pathways, offering insights into fundamental biological processes.[1]

-

Material Science: Researchers are exploring its use in the development of novel biomaterials, including biodegradable polymers.[1][7] These materials have potential applications in regenerative medicine and for creating eco-friendly alternatives to plastics.[1][7]

-

Bioconjugation: The compound facilitates the attachment of peptides to other biomolecules, a critical process for developing targeted therapies and diagnostic tools.[7]

-

Neuroscience Research: Derivatives of this compound are being investigated for their potential neuroprotective effects, which could lead to new treatments for neurodegenerative diseases.[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for researchers. Below are summaries of cited experimental protocols.

Synthesis of this compound via Catalytic Hydrogenation [4]

This method involves the catalytic hydrogenation of L-styryl alanine.

-

Starting Material: L-styryl alanine (50 mg, 0.26 mmol) is dissolved in methanol (5 mL).

-

Catalyst: A catalytic amount of 10% palladium on carbon is added to the solution.

-

Reaction Conditions: The reaction vessel is placed under a hydrogen atmosphere and stirred for 2 hours at room temperature.

-

Work-up: The catalyst is removed by filtration through celite. The organic solvent is then removed under reduced pressure.

-

Product: this compound is obtained as a white powder (51 mg, quantitative yield).

Synthesis of (±)-2-amino-5-phenylpentanoic acid [8][9]

This protocol describes the synthesis of the racemic mixture.

-

Step 1: Alkylation

-

Diethyl acetamidomalonate (220 g) is dissolved in 1 L of anhydrous ethanol and added to a sodium ethoxide solution (prepared from 24 g of sodium in 500 mL of anhydrous ethanol).

-

The mixture is refluxed for 30 minutes under a nitrogen atmosphere.

-

1-bromo-3-phenylpropane (200 g) is added, and the reaction is refluxed overnight.

-

After cooling, the precipitate is filtered, and the solvent is removed by distillation under reduced pressure.

-

-

Step 2: Hydrolysis and Neutralization

-

Concentrated hydrochloric acid (800 mL) is added to the residue, and the mixture is refluxed for 14 hours.

-

After cooling, the aqueous phase is washed with water.

-

The pH of the aqueous phase is adjusted to 7-8 with ammonium hydroxide.

-

-

Step 3: Purification

-

The target product is collected by filtration, air-dried, and recrystallized from an ethanol-water mixed solvent to yield 150 g (83% yield) of the title compound.

-

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and application of this compound in a research context.

Caption: A simplified workflow illustrating the synthesis of this compound and its subsequent applications in various research fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 34993-02-7|2-Amino-5-phenylpentanoic acid|BLD Pharm [bldpharm.com]

- 6. D-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 6993756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-amino-5-phenylpentanoic acid | 34993-02-7 [chemicalbook.com]

- 9. 2-amino-5-phenylpentanoic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to (S)-2-amino-5-phenylpentanoic Acid

This technical guide provides an in-depth overview of (S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, detailed synthesis protocols, and its pivotal role in biochemical pathways, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.

Nomenclature and Identification

This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A comprehensive list is provided below to facilitate cross-referencing.

| Type | Identifier |

| Common Name | L-Homophenylalanine[1][2] |

| IUPAC Name | (2S)-2-amino-5-phenylpentanoic acid[3] |

| Systematic Name | (S)-α-amino-benzenepentanoic acid |

| CAS Number | 62777-25-7[3] |

| Alternative CAS | 34993-02-7[4][5][6] |

| PubChem CID | 296866[7] |

| MDL Number | MFCD04117835[3] |

| Other Synonyms | 5-Phenylnorvaline[8], L-Nva(5-phenyl)-OH[9], H-DL-Nva(Ph)(Ph)-OH[6] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in chemical synthesis and pharmaceutical formulation.

| Property | Value | Reference |

| Molecular Formula | C11H15NO2 | [4][5] |

| Molecular Weight | 193.25 g/mol | [3] |

| Appearance | White to off-white powder or crystals | [3] |

| Purity | ≥ 97% | [3][4] |

| Storage Temperature | Room Temperature | [3] |

Synthesis Methodologies

The synthesis of this compound can be achieved through both chemical and enzymatic routes. Enzymatic methods are often preferred due to their high stereoselectivity and milder reaction conditions.

Chemical Synthesis Protocol

A common chemical synthesis method involves the alkylation of a protected glycine derivative followed by deprotection.

Example Protocol: Synthesis from L-styrylalanine [10]

-

Hydrogenation: Dissolve L-styrylalanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel and flush with nitrogen gas.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon to the solution.

-

Reaction: Place the reaction vessel under a hydrogen atmosphere and stir the mixture for 2 hours at room temperature.

-

Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Isolation: Remove the organic solvent in vacuo to yield this compound as a white powder (51 mg, quantitative yield).

-

Analysis: Confirm the product structure using ¹H-NMR and mass spectrometry. The expected mass for C11H16NO2 ([M+H]+) is 194.12.[10]

Enzymatic Synthesis Protocols

Enzymatic synthesis offers a highly specific and efficient alternative for producing enantiopure L-homophenylalanine. Transaminases are commonly employed for this purpose.

Protocol 1: Fed-Batch Reaction using α-Transaminase [2][4]

-

Initial Reaction Mixture: In a 500 mL flask, prepare a solution of 30 mM (0.53 g) 2-oxo-4-phenylbutyric acid (OPBA) and 34.5 mM (0.5 g) L-glutamine in 100 mL of 50 mM phosphate buffer (pH 8) containing 5 mM pyridoxal 5'-phosphate (PLP).

-

Enzyme Addition: Add 3 g of whole-cell α-transaminase from Megasphaera elsdenii (approximately 100 U/mL) to the mixture.

-

Reaction Conditions: Stir the reaction at 700 rpm in a 40 °C oil bath.

-

Fed-Batch Substrate Addition: In a separate flask, prepare 280 mL of the same buffer solution containing 400 mM (19.96 g) OPBA and 480 mM (18.82 g) L-glutamine. Add this solution to the reaction flask at a rate of 10 mL/h over 24 hours using a pump.

-

Product Isolation: The product, L-homophenylalanine, will precipitate out of the solution due to its low solubility and can be collected by filtration.[2][4] Over 18 g of chemically pure L-homophenylalanine can be isolated through this method.[1][2][4]

Protocol 2: Asymmetric Synthesis using Recombinant Aromatic L-amino Acid Transaminase [11]

-

Reaction Setup: Use a cell extract (75 U) from recombinant E. coli harboring the aromatic L-amino acid transaminase (AroATEs) gene.

-

Substrate Addition: Perform the reaction with up to 840 mM of 2-oxo-4-phenylbutyric acid (2-OPBA) and L-aspartate as the amino donor. To avoid substrate inhibition, 2-OPBA can be added intermittently in its solid state.

-

Equilibrium Shift: The low solubility of L-homophenylalanine (<2 mM) in the reaction buffer causes it to precipitate, driving the reaction equilibrium towards product formation.

-

Product Recovery: After the reaction is complete, the precipitated L-homophenylalanine can be easily recovered by a simple pH shift of the reaction media, yielding a product with high purity (>99% ee). This method achieves a conversion yield of over 94%.[11]

Role in ACE Inhibitor Synthesis

L-homophenylalanine is a crucial chiral building block for the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension and heart failure.[12][13] The synthesis of these drugs, such as enalapril, ramipril, and benazepril, involves the incorporation of the L-homophenylalanine moiety.

The general pathway for the synthesis of ACE inhibitors using L-homophenylalanine is depicted below.

Figure 1: Generalized synthetic pathway for ACE inhibitors starting from L-Phenylalanine.

Conclusion

This compound, or L-homophenylalanine, is a valuable non-natural amino acid with significant applications in the pharmaceutical industry. The availability of robust chemical and highly efficient enzymatic synthesis protocols facilitates its production at various scales. Its role as a key precursor in the manufacture of life-saving ACE inhibitors underscores its importance in modern drug development. This guide provides essential technical information to support further research and application of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

- 4. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-amino-5-phenylpentanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 9. researchgate.net [researchgate.net]

- 10. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(S)-2-amino-5-phenylpentanoic Acid: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as 5-phenyl-L-norvaline, is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. Its structural similarity to natural amino acids, combined with the presence of a phenylpentyl side chain, imparts unique physicochemical and biological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its relevant biological signaling pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design, influencing factors such as solubility, absorption, and distribution. The following table summarizes the key quantitative data available for this compound and its close structural analogs.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | - |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Melting Point | Racemic (DL) form: 255-257 °C | [3] |

| L-norvaline (structurally related): >300 °C | [4] | |

| Boiling Point (Predicted) | L-norvaline (structurally related): 222.9 ± 23.0 °C | [4] |

| pKa (Carboxyl group) | L-norvaline (structurally related): 2.32 (at 25°C) | [4] |

| Norvaline (predicted): 2.36 | [5] | |

| pKa (Amino group) (Predicted) | Norvaline: 9.76 | [5] |

| Aqueous Solubility | L-norvaline (structurally related): 48.7 g/L | [4][6] |

| L-norvaline (structurally related): 10.5 g/100 mL (18 °C) | [4] | |

| Specific Optical Rotation [α] | L-norvaline (structurally related): +24.0 ± 1.5° (c=10 in 5N HCl) | [7] |

| L-norvaline (structurally related): +7.025 (H₂O) | [4] | |

| XLogP3 (Computed) | -0.4 | [1][2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[8][9]

pKa Determination by Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups are determined by acid-base titration.

Protocol:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the equivalents of base added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.[10][11][12][13]

Aqueous Solubility Determination

The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

-

An excess amount of solid this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14][15][16][17]

Specific Rotation Measurement

The specific rotation is a characteristic property of a chiral compound.

Protocol:

-

A solution of this compound is prepared at a known concentration (c, in g/mL) in a specified solvent (e.g., water or 5N HCl).

-

A polarimeter is calibrated using a blank (the pure solvent).

-

The prepared solution is placed in a sample tube of a known path length (l, in decimeters).

-

The observed optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c).[18][19]

Biological Signaling Pathways

This compound, as 5-phenyl-L-norvaline, is a structural analog of L-norvaline, a known inhibitor of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline and its analogs can increase the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neuromodulation.

Furthermore, research on L-norvaline has indicated its potential as a neuroprotective agent in the context of Alzheimer's disease.[20][21] This neuroprotection is thought to be mediated through the modulation of several interconnected signaling pathways, including the reduction of neuroinflammation and the regulation of pathways involving mTOR (mammalian target of rapamycin) and S6K1 (ribosomal protein S6 kinase beta-1).[22]

Below are diagrams illustrating the experimental workflow for pKa determination and the proposed signaling pathway of L-norvaline, which is expected to be similar for this compound.

Caption: Experimental workflow for pKa determination by titration.

Caption: Proposed signaling pathway of this compound.

References

- 1. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-amino-5-phenylpentanoic acid | 34993-02-7 [chemicalbook.com]

- 4. L-Norvaline | 6600-40-4 [chemicalbook.com]

- 5. Norvaline - Wikipedia [en.wikipedia.org]

- 6. L-Norvaline for synthesis 6600-40-4 [sigmaaldrich.com]

- 7. L-Norvaline, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. thinksrs.com [thinksrs.com]

- 10. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 11. scribd.com [scribd.com]

- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 14. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. microbenotes.com [microbenotes.com]

- 17. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. hou.usra.edu [hou.usra.edu]

- 20. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-phenylpentanoic acid, also known as L-homophenylalanine, is a non-proteinogenic amino acid that serves as a critical structural motif in medicinal chemistry. While not a potent inhibitor of specific enzymes in its own right, its core mechanism of action is multifaceted, primarily revolving around its role as a key pharmacophore in the design of Angiotensin-Converting Enzyme (ACE) inhibitors and its transport into cells via the L-type Amino Acid Transporter 1 (LAT1), which has implications for cancer therapy and drug delivery. This technical guide elucidates the transport mechanisms, pharmacophoric significance, and the downstream signaling pathways influenced by this compound, providing a comprehensive overview for researchers and drug development professionals.

Introduction

This compound is an analogue of the essential amino acid L-phenylalanine, featuring an additional methylene group in its side chain. This structural modification precludes its incorporation into proteins but endows it with unique properties that have been exploited in drug design. Its primary significance lies in its use as a foundational scaffold for the synthesis of several commercially successful ACE inhibitors, such as enalapril and lisinopril, which are cornerstones in the management of hypertension and congestive heart failure.[1][2] More recently, its transport via LAT1 has garnered attention for its potential in targeted drug delivery to tumors that overexpress this transporter.

Cellular Uptake and Transport

The primary mechanism for the cellular uptake of this compound is through the L-type Amino Acid Transporter 1 (LAT1), a sodium-independent antiporter.[3][4] LAT1 is responsible for the transport of large neutral amino acids, including essential amino acids like leucine and phenylalanine, across the cell membrane.

The L-Type Amino Acid Transporter 1 (LAT1)

LAT1, the product of the SLC7A5 gene, is a transmembrane protein that forms a heterodimeric complex with the glycoprotein CD98 (4F2hc).[3][5] This complex is crucial for the stability and plasma membrane localization of LAT1. The transporter facilitates the exchange of extracellular large neutral amino acids for intracellular amino acids, most notably glutamine.[6]

LAT1 is highly expressed in tissues with a high demand for amino acids, such as the brain, placenta, and proliferating tumor cells.[3][4] Its overexpression in various cancers makes it an attractive target for both cancer therapy and targeted drug delivery.

Signaling Pathways Associated with LAT1 Transport

The transport of essential amino acids by LAT1 is intrinsically linked to the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8] The influx of amino acids, particularly leucine, signals nutrient availability, leading to the activation of mTORC1, which in turn promotes cell growth, proliferation, and inhibits autophagy.[6][7] Inhibition of LAT1 can lead to amino acid deprivation within the cell, subsequently suppressing mTORC1 signaling and inducing cell cycle arrest.[7]

Diagram of LAT1-Mediated Transport and Downstream Signaling:

Caption: LAT1-mediated transport of this compound and its impact on mTORC1 signaling.

Role as a Pharmacophore in Enzyme Inhibition

The most well-documented aspect of the mechanism of action of this compound is its function as a critical pharmacophore in the design of potent enzyme inhibitors, particularly for Angiotensin-Converting Enzyme (ACE) and, to a lesser extent, for alanyl aminopeptidases.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This compound itself is not a potent inhibitor of ACE. However, its structure, particularly the phenylethyl side chain, provides an optimal scaffold for interaction with the S1' subsite of the ACE active site.[9][10] ACE inhibitors derived from this scaffold, such as enalaprilat (the active metabolite of enalapril), typically feature a carboxylate group that chelates the active site zinc ion, a carbonyl group that forms a hydrogen bond with His353 and His513, and the phenylethyl side chain of the L-homophenylalanine moiety that fits into the hydrophobic S1' pocket.[9]

Diagram of this compound as a Pharmacophore for ACE Inhibitors:

Caption: Pharmacophoric interactions of an L-homophenylalanine-derived ACE inhibitor with the ACE active site.

Alanyl Aminopeptidase Inhibition

While this compound itself shows weak inhibitory activity, its phosphonic acid analogues have been identified as potent inhibitors of alanyl aminopeptidases (APN), such as human APN (CD13).[11][12] These derivatives demonstrate that the homophenylalanine scaffold can be effectively utilized to target the active site of these zinc metalloproteases. The phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis and chelates the active site zinc ion. The homophenylalanine side chain interacts with the hydrophobic S1 pocket of the enzyme.

Quantitative Data

Direct quantitative data for the inhibitory activity of this compound on specific enzymes is scarce in the literature, reinforcing its primary role as a structural building block. However, data for its derivatives highlight the potential of this scaffold.

Table 1: Inhibitory Activity of this compound Derivatives

| Derivative Class | Target Enzyme | Compound Example | Inhibition Constant (Ki) | Reference |

| Phosphonic Acid Analogues | Human Alanyl Aminopeptidase (hAPN) | 1-amino-3-(3-fluorophenyl) propylphosphonic acid | Submicromolar range | [11][12] |

| Phosphonic Acid Analogues | Porcine Alanyl Aminopeptidase (pAPN) | 1-amino-3-(3-fluorophenyl) propylphosphonic acid | Micromolar range | [11][12] |

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a spectrophotometric assay for determining the inhibitory activity of compounds against ACE using the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Workflow for ACE Inhibition Assay:

Caption: Workflow for a typical ACE inhibition assay using a spectrophotometric method.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES buffer containing 300 mM NaCl, pH 8.0.

-

Substrate Stock: 0.5 mM FAPGG in Assay Buffer.

-

Enzyme Solution: Purified rabbit lung ACE diluted in Assay Buffer.

-

Test Compound: this compound and its derivatives are dissolved in a suitable solvent and serially diluted.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the test compound or vehicle control.

-

Add 80 µL of ACE solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the FAPGG substrate solution.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.

-

L-type Amino Acid Transporter 1 (LAT1) Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of LAT1-mediated uptake of a radiolabeled substrate, such as [¹⁴C]-L-leucine.

Methodology:

-

Cell Culture:

-

Culture cells with high LAT1 expression (e.g., various cancer cell lines) in appropriate media.

-

Seed cells in 24-well plates and grow to confluence.

-

-

Uptake Assay:

-

Wash the cell monolayers with a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl).

-

Pre-incubate the cells with the uptake buffer containing various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the uptake buffer containing the test compound and a fixed concentration of [¹⁴C]-L-leucine.

-

After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification and Analysis:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Normalize the radioactivity to the protein concentration to obtain the uptake rate.

-

Calculate the percent inhibition and IC50 values as described for the ACE inhibition assay.

-

Conclusion

The mechanism of action of this compound is primarily defined by its structural role as a pharmacophore and its interaction with cellular transport systems. While it does not exhibit potent direct inhibitory effects on key enzymes, its phenylethyl side chain is a crucial element for the design of highly effective ACE inhibitors. Furthermore, its transport via LAT1 into cancer cells opens avenues for targeted drug delivery and therapeutic strategies aimed at disrupting tumor cell metabolism through the mTORC1 pathway. A thorough understanding of these mechanisms is essential for the rational design of novel therapeutics that leverage the unique properties of this non-proteinogenic amino acid. Future research may focus on further exploiting the LAT1 transport system for the delivery of cytotoxic agents or other therapeutic molecules to cancer cells, using this compound as a targeting moiety.

References

- 1. nbinno.com [nbinno.com]

- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.uef.fi [sites.uef.fi]

- 4. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Biological Targets of (S)-2-amino-5-phenylpentanoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-phenylpentanoic acid has emerged as a valuable scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective inhibitors of critical biological targets. This technical guide provides a comprehensive overview of the key molecular targets of derivatives of this compound, with a primary focus on Human Immunodeficiency Virus (HIV-1) Protease and Nitric Oxide Synthase (NOS). This document summarizes quantitative inhibitory data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts in this area.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest in the field of drug discovery. Its unique structural features, including a chiral center, an amino group, a carboxylic acid, and a phenylpentyl side chain, provide a versatile template for the design of molecules with specific pharmacological activities. While the parent molecule itself has not been identified as a potent inhibitor of specific targets, its derivatives have been shown to exhibit significant inhibitory activity against key enzymes involved in disease pathogenesis. This guide focuses on two such enzymes: HIV-1 Protease, a critical enzyme in the HIV life cycle, and Nitric Oxide Synthase, an enzyme family with diverse physiological and pathological roles.

HIV-1 Protease: A Key Antiviral Target

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. It is an aspartic protease responsible for cleaving newly synthesized polyproteins to generate mature, functional viral proteins. Inhibition of HIV-1 protease prevents the formation of infectious virions, making it a crucial target for antiretroviral therapy.

Quantitative Inhibition Data

Derivatives of this compound, specifically 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives, have been identified as potent inhibitors of HIV-1 protease.[1] The inhibitory potency of these compounds is typically quantified by their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound Class | Target | Kᵢ Value | Reference |

| 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives | HIV-1 Protease | As low as 3.4 nM | [1] |

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

A common method to determine the inhibitory activity of compounds against HIV-1 protease is a fluorometric assay. This assay is based on the cleavage of a specific peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a defined amount of HIV-1 protease to each well.

-

Add the test compound dilutions to the respective wells. Include a positive control (protease with no inhibitor) and a negative control (no protease).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period (e.g., 60 minutes) at 37°C.

-

The rate of substrate cleavage is determined by the increase in fluorescence over time.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

The Kᵢ value can be determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive.

References

Unveiling (S)-2-amino-5-phenylpentanoic Acid: A Synthetic Non-Proteinogenic Amino Acid

(S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, is not known to occur naturally. Extensive searches of scientific literature and natural product databases have yielded no evidence of its presence in plants, fungi, bacteria, or animals. This technical guide provides a comprehensive overview of its characteristics and synthetic methodologies, addressing the interests of researchers, scientists, and drug development professionals.

Physicochemical Properties

While data on the natural abundance of this compound is unavailable due to its synthetic origin, its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 193.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-amino-5-phenylpentanoic acid | --INVALID-LINK-- |

| Synonyms | L-2-Amino-5-phenylpentanoic acid, (S)-5-Phenylnorvaline | --INVALID-LINK-- |

| Physical Form | White to off-white powder or crystals | --INVALID-LINK-- |

| Purity (Typical) | ≥97% | --INVALID-LINK-- |

Synthetic Methodologies

The synthesis of this compound is achieved through chemical methods. Below are detailed protocols for two synthetic routes.

Synthesis via Catalytic Hydrogenation of L-Styrylalanine

This method provides the enantiomerically pure (S)-isomer.[1]

Experimental Protocol:

-

Dissolution: Dissolve L-styrylalanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.

-

Inert Atmosphere: Flush the reaction vessel with nitrogen gas.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture at room temperature for 2 hours.

-

Catalyst Removal: Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the Pd/C catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Product Isolation: The resulting white powder is this compound (51 mg, quantitative yield).

-

Characterization: Confirm the structure of the product using ¹H-NMR and mass spectrometry.

Synthesis of Racemic 2-amino-5-phenylpentanoic Acid

This method produces a racemic mixture of the compound.[2]

Experimental Protocol:

-

Sodium Ethoxide Preparation: Prepare a solution of sodium ethoxide by dissolving sodium (24 g) in anhydrous ethanol (500 mL).

-

Malonic Ester Addition: Dissolve diethyl acetamidomalonate (220 g) in anhydrous ethanol (1 L) and add it to the sodium ethoxide solution under a nitrogen atmosphere.

-

Reflux: Reflux the reaction mixture for 30 minutes under nitrogen.

-

Alkylation: Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.

-

Work-up:

-

Cool the reaction to room temperature.

-

Filter the mixture to remove the precipitate.

-

Remove the solvent from the filtrate by distillation under reduced pressure.

-

-

Hydrolysis and Decarboxylation:

-

Add concentrated hydrochloric acid (800 mL) to the residue and reflux for 14 hours.

-

Cool the solution and wash the aqueous phase with ether (2 x 200 mL).

-

Remove residual ether by bubbling nitrogen through the aqueous phase.

-

-

Product Precipitation and Purification:

-

Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide to precipitate the product.

-

Collect the product by filtration.

-

Dry the product and recrystallize from an ethanol-water mixed solvent to yield 2-amino-5-phenylpentanoic acid (150 g, 83% yield).

-

Signaling Pathways and Biological Activity

As this compound is not a known natural product, there is no information available regarding its involvement in natural signaling pathways. Its biological activity has not been extensively studied, and it is primarily used as a building block in chemical synthesis.

Conclusion

This compound is a synthetic non-proteinogenic amino acid. While it shares structural similarities with naturally occurring amino acids, there is currently no scientific evidence to support its existence in nature. The synthetic routes described provide efficient methods for its preparation, enabling its use in various research and development applications, particularly in the fields of medicinal chemistry and drug design. Further investigation into its biological properties may reveal potential therapeutic applications.

References

The Comprehensive Guide to Phenyl-Substituted Amino Acids: Classification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Phenyl-substituted amino acids, a diverse class of unnatural amino acids, represent a cornerstone in modern medicinal chemistry and chemical biology. By modifying the fundamental structure of phenylalanine, researchers can exquisitely tune the physicochemical and biological properties of these building blocks, leading to the development of novel therapeutics, molecular probes, and engineered proteins. This technical guide provides an in-depth exploration of the classification, key quantitative properties, and experimental analysis of phenyl-substituted amino acids, offering a vital resource for professionals in the field.

Classification of Phenyl-Substituted Amino Acids

The classification of phenyl-substituted amino acids can be systematically organized based on the nature and position of the substitution on the phenyl ring, as well as modifications to the amino acid backbone. This hierarchical classification provides a logical framework for understanding the structure-activity relationships within this compound class.

A primary classification distinguishes between substitutions on the aromatic ring and modifications of the amino acid core.

Ring-Substituted Phenylalanine Analogs

These analogs retain the fundamental L-phenylalanine scaffold but bear one or more substituents on the phenyl ring. The position of substitution is denoted using standard IUPAC nomenclature (ortho-, meta-, para- or numbered locants).

-

Halogenated Phenylalanines: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the electronic properties and hydrophobicity of the amino acid.[1] For instance, fluorinated phenylalanines are widely used to enhance metabolic stability and binding affinity of peptides.[1]

-

Hydroxylated and Alkoxylated Phenylalanines: The presence of hydroxyl or alkoxy groups introduces polarity and the potential for hydrogen bonding. Tyrosine (4-hydroxyphenylalanine) is a natural example, and its derivatives are crucial in studying signaling pathways.

-

Alkylated Phenylalanines: The addition of alkyl groups, such as a methyl group, increases the hydrophobicity and steric bulk of the side chain.

-

Nitrated and Aminated Phenylalanines: These substitutions introduce reactive handles for further chemical modification and can dramatically alter the electronic nature of the phenyl ring.

-

Other Functional Group Substitutions: A vast array of other functional groups, including cyano, acetyl, and carboxyl groups, can be incorporated to fine-tune the properties of the amino acid for specific applications in drug discovery.

Backbone-Modified Phenyl-Substituted Amino Acids

This class includes modifications to the core amino acid structure, such as changes in stereochemistry, chain length, or the introduction of constraints.

-

D-Phenylalanine Analogs: The enantiomeric D-forms of phenyl-substituted amino acids are not recognized by proteases, leading to significantly increased stability of peptides containing them.

-

β-Amino Acid Analogs: In β-phenylalanine derivatives, the amino group is attached to the β-carbon relative to the carboxyl group. This alteration in the backbone structure can induce specific secondary structures in peptides and enhance resistance to enzymatic degradation.

-

Constrained Analogs: Cyclization or the introduction of bulky groups can restrict the conformational freedom of the amino acid side chain, which is a valuable strategy for designing potent and selective ligands for receptors.

A logical diagram illustrating this classification scheme is presented below.

References

Methodological & Application

Enantioselective Synthesis of (S)-2-amino-5-phenylpentanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as (S)-5-phenylnorvaline, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. Its incorporation into peptide structures can enhance metabolic stability and receptor affinity. This document provides detailed protocols for three highly effective methods for the enantioselective synthesis of this compound: Asymmetric Hydrogenation of a dehydroamino acid precursor, diastereoselective alkylation using an Evans oxazolidinone chiral auxiliary, and the Schöllkopf bis-lactim ether method.

Methods Overview